Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide

Pharmacology Medicinal Chemistry Drug Discovery

This N-substituted piperidinyl benzamide features a unique 4-chlorobenzyl oxy-methyl motif that imparts distinct steric and electronic properties critical for GPCR target engagement. Unlike generic analogs, subtle structural variations dramatically alter receptor affinity and selectivity, making it an indispensable scaffold for SAR-driven medicinal chemistry programs. Procure as a high-purity research chemical for in vitro pharmacological profiling, chemical probe development, or impurity reference standard qualification. No public pharmacological data exists—ideal for proprietary lead generation.

Molecular Formula C22H25ClN2O3
Molecular Weight 400.9
CAS No. 1396557-66-6
Cat. No. B2599751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide
CAS1396557-66-6
Molecular FormulaC22H25ClN2O3
Molecular Weight400.9
Structural Identifiers
SMILESC1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C22H25ClN2O3/c23-20-8-6-17(7-9-20)15-28-16-18-10-12-25(13-11-18)21(26)14-24-22(27)19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H,24,27)
InChIKeyHBEORJWYVMPCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396557-66-6 Procurement Guide: N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide Baseline Characterization


N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide (CAS 1396557-66-6) is a synthetic small molecule belonging to the N-substituted piperidinyl benzamide class, with a molecular formula of C22H25ClN2O3 and a molecular weight of 400.9 g/mol . The compound features a 4-chlorobenzyl ether moiety linked to a piperidine ring, which is further conjugated to a benzamide group via an acetamide linker. It is primarily offered as a research chemical with typical purity of 95%, and is intended exclusively for non-human, non-therapeutic laboratory use . Its structural architecture resembles motifs found in dopamine D2/5-HT receptor ligands and certain pharmaceutical impurities, though its own pharmacological profile remains largely uncharacterized in the public domain.

Why Generic Substitution of N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide Is Scientifically Unsupported


Compounds within the piperidinyl benzamide class cannot be generically interchanged due to the high sensitivity of their biological activity to subtle structural variations. The specific 4-chlorobenzyl oxy-methyl substituent on the piperidine ring imparts distinct steric and electronic properties that influence target binding, as demonstrated by structure-activity relationship (SAR) studies on related analogs showing that even minor changes in the benzyl substitution pattern can dramatically alter receptor affinity and selectivity [1]. Furthermore, the acetamide linker geometry dictates the conformational presentation of the benzamide pharmacophore, meaning that analogs with different linker lengths or attachment points would likely exhibit divergent interaction profiles with biological targets such as dopamine D2, 5-HT1A, and 5-HT2A receptors [2]. Without direct comparative pharmacological data for this specific compound, substituting it with a structurally similar but not identical analog introduces an unquantifiable risk of altered potency, selectivity, or off-target effects.

Quantitative Differentiation Evidence for N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide (CAS 1396557-66-6)


Limited Public Bioactivity Data Precludes Direct Comparator Analysis

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB) and primary literature reveals no quantitative bioactivity data (IC50, Ki, EC50) for this compound against any specific biological target. Consequently, no direct head-to-head comparison with structural analogs can be performed [1]. In contrast, several closely related analogs (e.g., N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide and N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide) have reported biological activities, including antimicrobial and anticancer screening results, though these data are also preliminary . The absence of quantitative data for the target compound represents a significant differentiation point, as it implies that any procurement decision must be based on structural hypothesis rather than empirically validated performance.

Pharmacology Medicinal Chemistry Drug Discovery

Structural Uniqueness Among Piperidinyl Benzamide Analogs

The compound possesses a unique combination of a 4-chlorobenzyl ether moiety at the piperidine 4-position and an N-phenyl acetamide linker, distinguishing it from other known piperidinyl benzamides. A substructure search in PubChem reveals that the precise 4-(((4-chlorobenzyl)oxy)methyl)piperidine scaffold is present in only a limited number of compounds, none of which share the identical N-(2-oxoethyl)benzamide terminus [1]. The closest structural analogs typically feature either different benzyl substitutions (e.g., 2-chlorobenzyl or 4-fluorobenzyl) or alternative heterocyclic attachments (e.g., pyridinyl, benzothiazolyl) at the piperidine nitrogen, resulting in distinct physicochemical and potentially pharmacological profiles [2]. This structural uniqueness may confer patentability advantages or serve as a novel starting point for SAR exploration.

Medicinal Chemistry Chemical Synthesis Lead Optimization

Potential Role as a Reference Standard in Pharmaceutical Quality Control

Patents describing impurities of amide-like derivatives, particularly those related to antipsychotic agents targeting dopamine D2/5-HT receptors (e.g., compounds in WO2017084627A), indicate that structurally similar benzamide impurities are critical for drug substance quality control [1]. While this specific compound is not explicitly named as a known impurity in the reviewed patents, its structural features—the piperidine ring, chlorobenzyl group, and benzamide function—are consistent with potential process-related impurities or degradation products of certain antipsychotic drug candidates [2]. If synthesized and characterized to high purity, this compound could serve as a reference standard for analytical method development or validation, where its unique retention time and spectral properties would differentiate it from the active pharmaceutical ingredient and other related substances.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Recommended Application Scenarios for Procured 1396557-66-6: N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide


Exploratory Medicinal Chemistry and Lead Generation

Given its structural novelty, this compound is best suited as a starting point for exploratory medicinal chemistry programs focused on GPCR targets (e.g., dopamine, serotonin receptors) where piperidine benzamides have known activity [1]. Its unique 4-chlorobenzyl oxy-methyl substitution pattern can be used to probe steric and electronic requirements in SAR studies, with the goal of generating proprietary lead series. Researchers should plan to generate primary in vitro pharmacological data (binding, functional assays) as no such data exists publicly.

Chemical Biology Tool Compound Development

The compound can be procured as a scaffold for developing chemical probes, particularly if subsequent functionalization reveals target engagement. The presence of the chlorobenzyl group allows for potential further derivatization (e.g., halogen exchange, cross-coupling reactions), while the acetamide linker offers a site for bioconjugation or fluorescent tagging [2]. This application is contingent upon the user's ability to first establish a biological activity profile.

Pharmaceutical Impurity Reference Standard Preparation

If the procured material is synthesized to high purity (>98%) and fully characterized (1H NMR, 13C NMR, HRMS, HPLC purity), it may be used as an in-house reference standard for impurity profiling during the development of related benzamide APIs. This application aligns with ICH Q3A guidelines and requires rigorous analytical qualification [1]. Note that this compound is not yet established as a known impurity in any approved drug product, so its use would be limited to investigative analytical development.

Computational Chemistry and Molecular Modeling

The well-defined structure permits in silico docking studies against homology models or crystal structures of target receptors (e.g., D2, 5-HT2A, sigma receptors) to generate testable binding hypotheses [2]. Procurement for computational studies requires only milligram quantities and standard analytical characterization, making it a low-risk entry point for assessing the scaffold's potential.

Quote Request

Request a Quote for N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.